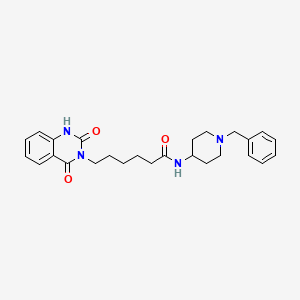![molecular formula C18H19N5O2S B6521748 N-[3-(methylsulfanyl)phenyl]-2-{1-oxo-1H,2H,7H,8H,9H,10H-[1,2,4]triazino[4,5-b]indazol-2-yl}acetamide CAS No. 951536-79-1](/img/structure/B6521748.png)
N-[3-(methylsulfanyl)phenyl]-2-{1-oxo-1H,2H,7H,8H,9H,10H-[1,2,4]triazino[4,5-b]indazol-2-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(methylsulfanyl)phenyl]-2-{1-oxo-1H,2H,7H,8H,9H,10H-[1,2,4]triazino[4,5-b]indazol-2-yl}acetamide is a complex organic molecule with a multi-functional structure that belongs to the class of triazinyl indazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(methylsulfanyl)phenyl]-2-{1-oxo-1H,2H,7H,8H,9H,10H-[1,2,4]triazino[4,5-b]indazol-2-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common route involves the cyclization of a precursor compound, followed by functionalization to introduce the desired side chains. Reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize cost. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(methylsulfanyl)phenyl]-2-{1-oxo-1H,2H,7H,8H,9H,10H-[1,2,4]triazino[4,5-b]indazol-2-yl}acetamide undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles are commonly used. Reaction conditions often include controlled temperatures, specific solvents, and pH adjustments to achieve the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation can yield sulfoxides or sulfones, reduction can result in amines or alcohols, and substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is utilized as a building block for the synthesis of more complex molecules and materials. Its reactivity and structural properties make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is investigated for its potential as a probe or inhibitor of specific enzymes or biological pathways. Its ability to interact with biological molecules makes it useful in studying cellular processes.
Medicine
In medicine, this compound has shown promise in preclinical studies as a potential therapeutic agent. Its unique structure allows it to target specific molecular pathways involved in disease.
Industry
Industrial applications include its use as a precursor for the synthesis of specialty chemicals, polymers, and advanced materials. Its properties enable the development of products with enhanced performance characteristics.
Mechanism of Action
The compound exerts its effects through multiple mechanisms, including:
Molecular Targets: Binding to specific proteins, enzymes, or receptors.
Pathways Involved: Modulation of signaling pathways, such as those involved in cell growth, differentiation, or apoptosis.
Its mechanism of action often involves interactions at the molecular level that lead to changes in cellular behavior or chemical reactivity.
Comparison with Similar Compounds
N-[3-(methylsulfanyl)phenyl]-2-{1-oxo-1H,2H,7H,8H,9H,10H-[1,2,4]triazino[4,5-b]indazol-2-yl}acetamide is unique due to its specific structure and reactivity. Similar compounds include other triazinyl indazoles, which share a common core structure but differ in their side chains and functional groups.
List of Similar Compounds
N-[3-(methylsulfanyl)phenyl]-2-{1-oxo-1H,2H,7H,8H,9H,10H-[1,2,4]triazino[4,5-b]indazol-3-yl}acetamide
N-[4-(methylsulfanyl)phenyl]-2-{1-oxo-1H,2H,7H,8H,9H,10H-[1,2,4]triazino[4,5-b]indazol-2-yl}acetamide
N-[3-(ethylsulfanyl)phenyl]-2-{1-oxo-1H,2H,7H,8H,9H,10H-[1,2,4]triazino[4,5-b]indazol-2-yl}acetamide
Properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-26-13-6-4-5-12(9-13)20-16(24)10-22-18(25)17-14-7-2-3-8-15(14)21-23(17)11-19-22/h4-6,9,11H,2-3,7-8,10H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSHAMURHNMWTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C(=O)C3=C4CCCCC4=NN3C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-cyclopentylacetamide](/img/structure/B6521671.png)
![N-benzyl-2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B6521677.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B6521682.png)
![N-(4-chlorophenyl)-2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B6521684.png)
![N-(3-chlorophenyl)-2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B6521688.png)
![N-(3-chloro-4-methylphenyl)-2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B6521690.png)
![N-(4-methoxyphenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B6521700.png)
![ethyl 4-[2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B6521718.png)
![N-[(4-fluorophenyl)methyl]-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B6521723.png)
![2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide](/img/structure/B6521727.png)
![N-(4-chlorophenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B6521730.png)
![N-(4-acetylphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]acetamide](/img/structure/B6521743.png)
![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide](/img/structure/B6521753.png)

